molecular formula C10H15N3O B1374012 2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one CAS No. 1340321-35-8

2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one

Cat. No.: B1374012
CAS No.: 1340321-35-8
M. Wt: 193.25 g/mol
InChI Key: JEQNUIQOWXNGJA-UHFFFAOYSA-N
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Description

2-Propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one is a bicyclic heterocyclic compound featuring a pyridazine ring fused with a partially saturated pyridine ring. The propyl substituent at the 2-position distinguishes it from analogs, influencing its physicochemical and pharmacological properties.

Properties

IUPAC Name

2-propyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-5-13-10(14)6-8-7-11-4-3-9(8)12-13/h6,11H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQNUIQOWXNGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=C2CNCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include alkyl-substituted derivatives (methyl, ethyl, propyl) and derivatives with heterocyclic substituents.

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position Purity Key References
2-Propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one C10H15N3O 193.25 (calculated) 2-position N/A
6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one C9H13N3O 179.2 6-position ≥95%
2-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one (hydrochloride salt) C9H13N3O·HCl 215.68 2-position N/A
2-Methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one (hydrochloride salt) C8H11N3O·HCl 201.65 2-position N/A
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine C11H16N4O2 236.27 3-position (morpholine) N/A

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., 2-ethyl and 2-methyl derivatives) exhibit higher molecular weights and altered solubility profiles compared to free bases.
  • Heterocyclic Modifications : The morpholine-substituted derivative () introduces hydrogen bond acceptors (5 vs. 1–2 in alkyl derivatives), increasing topological polar surface area (50.3 vs. ~30–40 Ų for alkyl derivatives), which may reduce blood-brain barrier penetration.

Stability and Handling

  • Storage : Most analogs (e.g., ) are recommended for lab use only, with unspecified but presumably standard storage conditions (room temperature, inert atmosphere).
  • Hazards: Limited hazard data are available, but hydrochloride salts may require precautions for acid-sensitive handling.

Biological Activity

Overview

2-Propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one (CAS No. 1340321-35-8) is a heterocyclic compound with significant biological activity. Its molecular formula is C10H15N3O, and it has a molecular weight of 193.25 g/mol. This compound belongs to the pyridazinone class, which has been extensively studied for various pharmacological properties.

Biological Activities

Research indicates that pyridazinone derivatives exhibit a wide range of biological activities. The specific compound has been associated with several therapeutic effects:

  • Antidiabetic Activity : Pyridazinone derivatives have shown potential in managing blood glucose levels and improving insulin sensitivity.
  • Anticancer Properties : Some studies suggest that these compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : They may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Cardiotonic Effects : Certain pyridazinones act as positive inotropic agents, enhancing cardiac contractility.
  • Neuroprotective Effects : There is evidence supporting the neuroprotective role of these compounds against neurodegenerative diseases.

Case Studies

A study conducted by Asif et al. (2017) highlighted various biological activities of pyridazinone derivatives, including their effects on different enzyme systems and cellular pathways. The research emphasizes the importance of structural modifications in enhancing biological efficacy.

Table of Biological Activities

Activity TypeObserved EffectsReferences
AntidiabeticImproved glucose tolerance
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryInhibition of IL-β production
CardiotonicIncreased myocardial contractility
NeuroprotectiveProtection against oxidative stress

The mechanisms through which this compound exerts its biological effects are varied:

  • Inhibition of Enzymes : Many pyridazinones act as inhibitors of phosphodiesterases (PDEs), which are crucial for regulating intracellular signaling pathways.
  • Modulation of Receptors : Some derivatives have been shown to modulate nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly affect cellular processes related to inflammation and cancer cell proliferation. For example, compounds derived from pyridazinones showed IC50 values in the micromolar range against various cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one

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